N-ethyl-4-fluoro-3-methylbenzenesulfonamide
Description
Properties
Molecular Formula |
C9H12FNO2S |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
N-ethyl-4-fluoro-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C9H12FNO2S/c1-3-11-14(12,13)8-4-5-9(10)7(2)6-8/h4-6,11H,3H2,1-2H3 |
InChI Key |
KUQHNWCXLAZEMR-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=CC(=C(C=C1)F)C |
Origin of Product |
United States |
Preparation Methods
Primary Synthetic Strategy
The most common and efficient method for synthesizing N-ethyl-4-fluoro-3-methylbenzenesulfonamide involves the nucleophilic substitution of 4-fluoro-3-methylbenzenesulfonyl chloride with ethylamine (or ethylamine derivatives). This approach is supported by literature and commercial practices, including those documented in chemical synthesis literature and reagent catalogs.
$$
\text{4-Fluoro-3-methylbenzenesulfonyl chloride} + \text{Ethylamine} \rightarrow \text{this compound}
$$
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF), chosen for their inertness and solubility profiles.
- Base: Triethylamine (TEA) or pyridine, to neutralize the HCl generated.
- Temperature: Room temperature (20–25°C) for laboratory scale; elevated temperatures (up to 50°C) may be used to enhance reaction rates.
- Duration: Typically 2–6 hours, monitored via TLC or HPLC.
The nucleophilic amine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing chloride and forming the sulfonamide linkage. The base scavenges the released HCl, preventing side reactions and driving the reaction to completion.
Alternative Routes
- Direct amination of sulfonic acids: Less common due to lower reactivity.
- Coupling via sulfonyl anhydrides: Using 4-fluoro-3-methylbenzenesulfonic anhydride with ethylamine under controlled conditions.
Industrial and Scale-up Methods
Large-scale synthesis employs continuous flow reactors or batch processes with optimized parameters to maximize yield and purity. The key considerations include:
- Reactor design: To handle exothermic reactions safely.
- Reaction monitoring: Using in-line IR or NMR.
- Purification: Crystallization or chromatography, depending on purity requirements.
Data Tables and In-depth Research Findings
| Parameter | Condition | Rationale | References |
|---|---|---|---|
| Reagent | 4-Fluoro-3-methylbenzenesulfonyl chloride | Electrophilic sulfonyl source | , |
| Amine | Ethylamine | Nucleophile for sulfonamide formation | , |
| Solvent | Dichloromethane | Inert, dissolves reagents | , |
| Base | Triethylamine | Neutralizes HCl, shifts equilibrium | , |
| Temperature | 20–50°C | Reaction rate optimization | , |
| Reaction Time | 2–6 hours | Completeness of conversion | , |
| Yield | Typically 75–90% | Based on literature reports | , |
Mechanistic Insights and Research Findings
Reaction Pathway
The key step involves nucleophilic attack by ethylamine on the sulfur atom of the sulfonyl chloride, forming a tetrahedral intermediate that collapses to release chloride ion, resulting in the sulfonamide.
Influence of Substituents
The presence of the fluorine atom on the aromatic ring influences the reactivity:
- Electrophilicity: Slightly reduced due to the electron-withdrawing nature of fluorine.
- Reaction rate: Slightly slower compared to non-fluorinated analogs, but still efficient under standard conditions.
Optimization Strategies
- Use of excess amine to drive the reaction.
- Maintaining anhydrous conditions to prevent hydrolysis.
- Temperature control to prevent side reactions.
Notes on Purification and Characterization
Post-reaction, the crude product is typically purified via:
- Recrystallization: From solvents like ethanol or ethyl acetate.
- Chromatography: Silica gel chromatography if necessary.
Characterization involves:
- NMR spectroscopy: Confirming chemical shifts for aromatic, methyl, and ethyl groups.
- Mass spectrometry: Confirming molecular weight.
- IR spectroscopy: Identifying characteristic sulfonamide and amine functional groups.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-fluoro-3-methylbenzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted benzenesulfonamides .
Scientific Research Applications
N-benzyl-N-ethyl-4-fluoro-3-methylbenzenesulfonamide is a sulfonamide with diverse applications in medicinal chemistry, especially as an antibiotic. The presence of a fluorine atom enhances its chemical stability and biological activity, making it valuable in various scientific research fields.
Scientific Research Applications
N-benzyl-N-ethyl-4-fluoro-3-methylbenzenesulfonamide is used in several scientific research areas:
- Biology: It is studied for its potential as an enzyme inhibitor.
- Medicine: It is investigated for its antibacterial properties and potential use in drug development.
- Industry: It is utilized in the production of specialty chemicals and materials.
Chemical Reactions
This compound undergoes several chemical reactions:
- Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
- Oxidation Reactions: The compound can be oxidized to form sulfonic acids. Common reagents include potassium permanganate or chromium trioxide.
- Reduction Reactions: The sulfonamide group can be reduced to form amines. Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
N-benzyl-N-ethyl-4-fluoro-3-methylbenzenesulfonamide exhibits several biological activities:
- Enzyme Inhibition: It inhibits dihydropteroate synthase, which is crucial for folate synthesis in bacteria, thereby hindering bacterial growth and replication.
- Cell Cycle Arrest: Related sulfonamides can induce cell cycle arrest in cancer cells, suggesting potential applications in oncology.
- Antibacterial Activity: By mimicking PABA, it effectively disrupts folate synthesis pathways in bacteria, leading to growth inhibition.
- Anticancer Potential: In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer).
- Anti-inflammatory Activity: Research indicates that sulfonamides can exhibit anti-inflammatory properties, with some compounds showing promising results in reducing inflammation in vitro .
Structure-Activity Relationship (SAR)
Mechanism of Action
The mechanism of action of N-ethyl-4-fluoro-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfonamides
Structural Features and Substituent Effects
Key Compounds Analyzed :
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide Substituents: Oxazole ring (heterocyclic), methyl groups. This contrasts with the target compound’s simpler alkyl/fluoro substituents, which prioritize lipophilicity .
N-[3-(4-fluorobenzenesulfonamido)-4-methoxyphenyl]-4-phenylbenzamide
- Substituents : Methoxy group, benzamide, fluorine.
- Comparison : The methoxy group increases polarity, while the benzamide extends conjugation. The target compound lacks such polar groups, suggesting differences in solubility and membrane permeability .
N-{4-fluoro-3-nitrophenyl}methanesulfonamide
- Substituents : Nitro (electron-withdrawing), fluorine.
- Comparison : The nitro group enhances reactivity but may reduce metabolic stability compared to the target’s ethyl/methyl groups, which balance lipophilicity and steric bulk .
N,N-Dimethyl-4-chloro-3-nitrobenzenesulfonamide Substituents: Chloro, nitro, dimethylamino. The target’s ethyl group may offer better pharmacokinetic profiles due to reduced polarity .
2-fluoro-N,3-dimethylbenzene-1-sulfonamide
Physicochemical Properties
- Lipophilicity Trends : Ethyl and methyl groups in the target compound enhance membrane permeability compared to polar substituents (e.g., methoxy, nitro).
- Acidity: Electron-withdrawing groups (e.g., NO₂, F) increase sulfonamide proton acidity, influencing hydrogen-bonding capacity.
Biological Activity
N-ethyl-4-fluoro-3-methylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly as an enzyme inhibitor and in antimicrobial applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a sulfonamide group, which is known for its ability to mimic para-aminobenzoic acid (PABA), a substrate for bacterial enzymes. The presence of fluorine enhances the compound's lipophilicity, allowing better membrane penetration and interaction with biological targets.
The primary mechanism of action for this compound involves:
- Enzyme Inhibition : The compound inhibits dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria. By mimicking PABA, it competes with the natural substrate, disrupting bacterial growth and replication.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. This compound has been investigated for its effectiveness against various bacterial strains.
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Enterococcus faecium | 17 |
The compound demonstrates notable activity against Enterococcus faecium, indicating its potential as a therapeutic agent.
Cardiovascular Effects
A study utilizing an isolated rat heart model assessed the effects of related sulfonamides on perfusion pressure and coronary resistance. The findings suggested that certain sulfonamide derivatives could significantly alter cardiovascular parameters, which may be relevant for developing treatments for cardiovascular diseases .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of this compound against multiple pathogens. The results showed that the compound effectively inhibited bacterial growth, particularly in Gram-positive bacteria, supporting its potential use in clinical settings .
- Cardiovascular Impact : In another study focusing on cardiovascular activity, researchers found that the compound could influence calcium influx in pre-treated arteries, suggesting a mechanism that may reduce vascular resistance and improve perfusion pressure .
Research Findings
Recent studies have explored the synthesis and biological evaluation of various sulfonamide derivatives, including this compound. Key findings include:
- In vitro Studies : The compound demonstrated effective inhibition of bacterial growth in vitro, with varying degrees of effectiveness depending on the bacterial strain tested.
- Molecular Modeling : Computational studies have suggested strong interactions between this compound and target proteins involved in bacterial metabolism, reinforcing its role as an enzyme inhibitor .
Q & A
Q. How can researchers optimize the synthesis of N-ethyl-4-fluoro-3-methylbenzenesulfonamide to minimize side reactions?
Methodological Answer:
- Key steps include using inert atmospheres (e.g., nitrogen) to prevent oxidation and controlling reaction temperatures (e.g., 0–5°C for exothermic steps) .
- Reagent selection is critical: Use lithium aluminum hydride (LiAlH₄) for selective reductions and hydrogen peroxide for controlled oxidations .
- Monitor intermediates via HPLC and NMR to identify byproducts early .
Q. What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use and NMR to confirm substituent positions and purity. For example, fluorine-induced shifts in NMR can resolve structural ambiguities .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- Employ density functional theory (DFT) to calculate energy barriers for reactions at the sulfonamide group. For instance, model the displacement of the ethyl group with amines .
- Compare computed transition states with experimental kinetic data (e.g., Arrhenius plots) to validate accuracy .
- Software tools: Gaussian or ORCA for quantum mechanics; PyMOL for visualizing molecular orbitals .
Q. What strategies resolve contradictions in crystallographic data for sulfonamide derivatives?
Methodological Answer:
- Validate structures using the SHELX suite (e.g., SHELXL for refinement) to address discrepancies in bond lengths or angles .
- Cross-reference with spectroscopic For example, inconsistent NOE effects in NMR may indicate dynamic disorder in crystals .
- Use the CIF validation tool in PLATON to flag outliers (e.g., unusual torsional angles) .
Q. How do steric and electronic effects influence the biological activity of this compound analogues?
Methodological Answer:
- Steric Effects : Introduce bulkier substituents (e.g., isopropyl) at the 3-methyl position and measure changes in enzyme binding via surface plasmon resonance (SPR) .
- Electronic Effects : Replace fluorine with electron-withdrawing groups (e.g., trifluoromethyl) and assess activity shifts in cellular assays (e.g., IC₅₀ values) .
- Corrogate results with Hammett σ constants to quantify electronic contributions .
Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?
Methodological Answer:
- Address solubility issues by testing co-solvents (e.g., DMSO:water mixtures) for recrystallization .
- Optimize column chromatography conditions (e.g., gradient elution with hexane/ethyl acetate) to separate sulfoxides or sulfones .
- Validate batch consistency using hyphenated techniques like LC-MS and DSC (differential scanning calorimetry) .
Data Contradiction and Validation
Q. How to interpret conflicting NMR and X-ray data for sulfonamide derivatives?
Methodological Answer:
- Dynamic Effects : Use variable-temperature NMR to detect conformational exchange (e.g., rotamers) that may not appear in static crystal structures .
- Twinned Crystals : Apply the Hooft parameter in SHELXL to refine twinned datasets and resolve overlapping peaks .
- Cross-validate with IR spectroscopy: Discrepancies in S=O stretching frequencies may indicate protonation states not captured in XRD .
Stability and Degradation Studies
Q. What conditions accelerate the degradation of this compound?
Methodological Answer:
- Hydrolytic Stability : Perform stress testing at pH 1–13 and 40–60°C. Monitor via UPLC for sulfonic acid or amine byproducts .
- Photodegradation : Expose to UV light (254 nm) and analyze degradation products using GC-MS .
- Stabilizers: Test antioxidants (e.g., BHT) in formulation buffers to extend shelf life .
Structural Analogues and SAR
Q. How does fluorination at the 4-position affect the compound’s physicochemical properties?
Methodological Answer:
- Lipophilicity : Measure logP values (shake-flask method) to compare with non-fluorinated analogues .
- pKa Shifts : Use potentiometric titration to assess fluorine’s electron-withdrawing impact on sulfonamide acidity .
- Membrane Permeability : Conduct Caco-2 cell assays to correlate fluorination with absorption rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
